3-Bromo-5-methylisothiazole
CAS No.:
Cat. No.: VC18326621
Molecular Formula: C4H4BrNS
Molecular Weight: 178.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4BrNS |
|---|---|
| Molecular Weight | 178.05 g/mol |
| IUPAC Name | 3-bromo-5-methyl-1,2-thiazole |
| Standard InChI | InChI=1S/C4H4BrNS/c1-3-2-4(5)6-7-3/h2H,1H3 |
| Standard InChI Key | HPVKVKUUKZMJPL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NS1)Br |
Introduction
Chemical Identification and Structural Properties
IUPAC Nomenclature and Molecular Structure
The IUPAC name for this compound is 3-bromo-5-methyl-1,2-thiazole. Its structure consists of an isothiazole ring (a sulfur- and nitrogen-containing heterocycle) with substituents at positions 3 and 5 (Figure 1).
Molecular Formula:
Molecular Weight: 178.05 g/mol
SMILES Notation:
InChI Key: .
Spectroscopic Data
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NMR (Proton): Peaks corresponding to the methyl group ( ppm) and aromatic protons ( ppm) are observed.
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Mass Spectrometry: A molecular ion peak at confirms the molecular weight .
Synthesis and Manufacturing
Industrial Production
Large-scale synthesis requires inert atmospheres and low-temperature storage () to prevent degradation .
Physicochemical Properties
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Boiling Point | 192–200°C (predicted) | |
| Density | 1.702 ± 0.06 g/cm³ | |
| Refractive Index | 1.573–1.577 | |
| Solubility | Chloroform, Methanol |
Chemical Reactivity and Applications
Reactivity Profile
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Nucleophilic Substitution: The bromine atom undergoes substitution with amines, alkoxides, or Grignard reagents.
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Cross-Coupling: Participates in Suzuki, Stille, or Buchwald-Hartwig reactions to form biaryl or alkyl-aryl bonds .
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Electrophilic Aromatic Substitution: The electron-deficient isothiazole ring reacts with electrophiles at position 4 .
Pharmaceutical Applications
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Antimicrobial Agents: Structural analogs show activity against bacterial and fungal pathogens .
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Kinase Inhibitors: Brominated heterocycles are explored in cancer therapy for their kinase-inhibiting properties.
Agrochemical Uses
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Herbicides and Pesticides: Serves as a precursor in synthesizing thiazole-containing agrochemicals .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | Wear gloves and lab coat |
| H319: Eye irritation | Use eye protection |
| H335: Respiratory irritation | Use in ventilated areas |
| Manufacturer | Purity | Quantity | Price (USD) |
|---|---|---|---|
| TCI America | >98% | 1 g | 46.00 |
| Thermo Scientific | 98% | 5 g | 219.14 |
| Synthonix | 95% | 100 mg | 80.50 |
Future Perspectives
Research into 3-bromo-5-methylisothiazole is expected to expand its utility in drug discovery and materials science. Advances in catalytic cross-coupling methodologies may enhance its role in constructing complex molecular architectures .
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